molecular formula C21H20FN3O4 B2670722 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1170103-07-7

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2670722
CAS No.: 1170103-07-7
M. Wt: 397.406
InChI Key: COVVGZJLEGZMFZ-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups including a benzodioxole, a pyrazole, and a fluorophenyl group. These functional groups could potentially contribute to the compound’s reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a benzodioxole ring attached to a pyrazole ring via a propoxy linker, and a fluorophenyl group attached to the pyrazole .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The electron-rich benzodioxole might undergo electrophilic aromatic substitution, while the pyrazole could potentially participate in reactions at the nitrogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar pyrazole and the aromatic rings could impact its solubility and stability .

Future Directions

The potential applications of this compound would depend on its biological activity. Compounds with similar structures have been studied for their potential as pharmaceuticals, so this could be a possible direction for future research .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-2-9-27-19-12-25(16-6-4-15(22)5-7-16)24-20(19)21(26)23-11-14-3-8-17-18(10-14)29-13-28-17/h3-8,10,12H,2,9,11,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVVGZJLEGZMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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